Isotopic Enrichment: 99 atom% 13C (Estrone-13C3) vs. 90–97% for Estrone-13C2 — Minimizing Cross-Contribution Error in Isotope-Dilution MS
Estrone-13C3 (Cerilliant/Sigma-Aldrich, Cat. No. 719544) is supplied with a certified isotopic purity of 99 atom% 13C . The closest carbon-labeled alternative, Estrone-13C2 (Cambridge Isotope Laboratories, Cat. CLM-673; or Alfa Chemistry), is commercially available at isotopic purities ranging from 90% (CIL) to 97% (Alfa Chemistry) . This 9-percentage-point difference in isotopic enrichment translates directly into the magnitude of cross-contribution from the internal standard channel into the unlabeled analyte channel during MRM acquisition. A 99 atom% IS requires a correction factor of ~0.01 for M+0 contribution, whereas a 90 atom% IS requires a ~0.10 correction — a tenfold higher correction magnitude that amplifies uncertainty when quantifying endogenous estrone at sub-picomolar concentrations. The higher isotopic purity of Estrone-13C3 therefore reduces systematic bias and improves accuracy at the lower limit of quantification.
| Evidence Dimension | Isotopic purity (atom% 13C) and its impact on quantification correction factors |
|---|---|
| Target Compound Data | 99 atom% 13C (Sigma-Aldrich specification for Estrone-13C3, Product 719544) |
| Comparator Or Baseline | Estrone-13C2: 90 atom% 13C (Cambridge Isotope Laboratories CLM-673); 97% purity (Alfa Chemistry, Cat. ACM82938065) |
| Quantified Difference | 9–11 percentage-point higher isotopic enrichment for Estrone-13C3 vs. Estrone-13C2; approximately tenfold lower M+0 cross-contribution correction required for 13C3-labeled IS |
| Conditions | Isotopic purity specifications per manufacturer Certificate of Analysis; cross-contribution estimated based on binomial 13C natural abundance distribution |
Why This Matters
Higher isotopic purity reduces the magnitude of cross-talk correction factors, directly improving quantitative accuracy at low estrone concentrations — a critical consideration for laboratories measuring estrone in postmenopausal women, children, and patients on aromatase inhibitor therapy.
